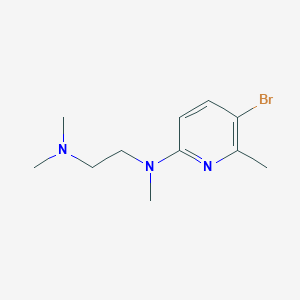
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine, also known as BMT-1, is a chemical compound that belongs to the family of ethylenediamine derivatives. It has been extensively studied for its potential applications in scientific research. BMT-1 is a potent inhibitor of the protein-protein interaction between the transcription factor E2F and the retinoblastoma tumor suppressor protein (pRB). This interaction is crucial for the regulation of cell cycle progression and cell proliferation, making BMT-1 a promising candidate for the development of new cancer therapeutics.
Mechanism of Action
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine inhibits the E2F-pRB interaction by binding to the pocket domain of pRB, which is crucial for the interaction with E2F. This prevents the activation of E2F-dependent genes that are involved in cell cycle progression and cell proliferation. The inhibition of this interaction leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has been shown to have potent anti-proliferative effects in cancer cells, both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine is its specificity for the E2F-pRB interaction, which makes it a valuable tool compound for studying this pathway. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects on other protein-protein interactions.
Future Directions
There are several future directions for the use of N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine in scientific research. One potential application is the development of N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine derivatives with improved pharmacological properties, such as increased solubility and specificity. Another direction is the use of N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine as a tool compound for the identification of novel inhibitors of protein-protein interactions. Additionally, N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine could be used in combination with other cancer therapeutics to enhance their efficacy and reduce drug resistance. Finally, further studies are needed to elucidate the mechanism of action of N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine and its potential for other biological pathways.
Synthesis Methods
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine can be synthesized through a multistep process that involves the reaction of 2,6-dibromopyridine with methylamine, followed by the addition of 1,2-diaminoethane and trimethylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. Its ability to inhibit the E2F-pRB interaction has been shown to have anti-proliferative effects in cancer cells, making it a potential therapeutic target for the treatment of various types of cancer. N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has also been used as a tool compound in drug discovery to identify novel inhibitors of protein-protein interactions. In chemical biology, N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine has been used to study the mechanism of action of the E2F-pRB pathway and its role in cell cycle regulation.
properties
IUPAC Name |
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3/c1-9-10(12)5-6-11(13-9)15(4)8-7-14(2)3/h5-6H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNOAKTFZIIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CCN(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-6-methylpyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
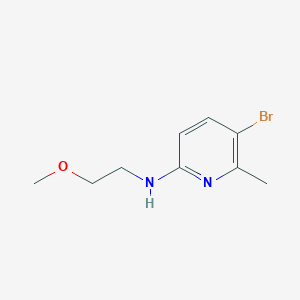

![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)

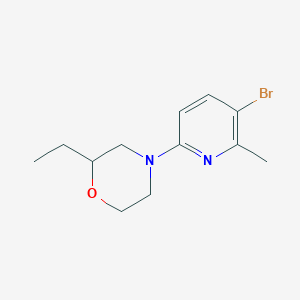
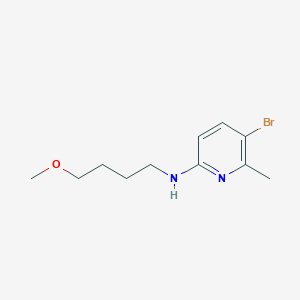
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)

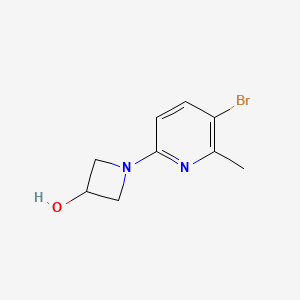

![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)